N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride

CAS No.: 66748-28-5

Cat. No.: VC18441179

Molecular Formula: C21H18Cl2N4O2

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66748-28-5 |

|---|---|

| Molecular Formula | C21H18Cl2N4O2 |

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |

| Standard InChI Key | CJGRPJLIJGFRGW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

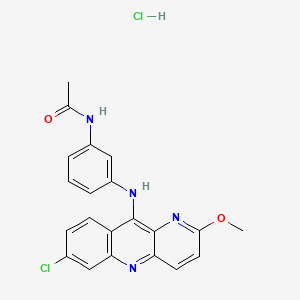

The compound belongs to the benzo[b]-1,5-naphthyridine family, characterized by a fused bicyclic system comprising a benzene ring and a 1,5-naphthyridine moiety. Key structural features include:

-

Chloro substituent at position 7, enhancing electron-withdrawing effects and potential DNA-intercalating properties.

-

Methoxy group at position 2, contributing to solubility and metabolic stability.

-

Acetamide-aniline side chain at position 10, enabling hydrogen bonding and target recognition.

The monohydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations.

Table 1: Chemical Identity

| Property | Value |

|---|---|

| CAS Number | 66748-28-5 |

| Molecular Formula | C₂₁H₁₈Cl₂N₄O₂ |

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | N-(3-((7-Chloro-2-methoxybenzo[b] naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride |

Synthesis and Manufacturing

Core Construction

The benzo[b]-1,5-naphthyridine core is synthesized via Friedländer annulation, a method widely employed for quinoline and naphthyridine derivatives . This involves condensing 3-aminoquinaldehyde derivatives with ketones or aldehydes under basic conditions. For example, reacting 3-amino-2-chloro-4-methoxyquinoline with acetylacetone in ethanol with NaOH yields the intermediate naphthyridine framework .

Functionalization Steps

-

Chlorination: Electrophilic chlorination at position 7 using reagents like POCl₃ or Cl₂ gas introduces the chloro substituent .

-

Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under acidic conditions installs the methoxy group at position 2 .

-

Amination: Coupling the chlorinated naphthyridine with 3-aminophenylacetamide via Buchwald-Hartwig amination forms the C–N bond at position 10.

Salt Formation

The final step involves treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the monohydrochloride salt, enhancing crystallinity and solubility.

Table 2: Representative Synthesis Pathway

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Friedländer Annulation | NaOH, ethanol, 80°C | Benzo[b]-1,5-naphthyridine |

| 2 | Chlorination | POCl₃, DMF, 100°C | 7-Chloro derivative |

| 3 | Methoxylation | NaOMe, MeOH, reflux | 2-Methoxy-7-chloro analog |

| 4 | Amination | Pd(dba)₂, Xantphos, KOtBu | Acetamide-aniline conjugate |

| 5 | Salt Formation | HCl/EtOH, 25°C | Monohydrochloride |

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at controlled pH (4–6) and low temperatures.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 8.9–9.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 2.1 ppm (CH₃CO).

-

MS (ESI+): m/z 393.1 [M+H]⁺ (free base), 429.3 [M+HCl+H]⁺.

| Target | Mechanism | Potential Indication |

|---|---|---|

| Topoisomerase II | DNA cleavage complex stabilization | Solid tumors |

| PARP-1 | NAD⁺ binding site inhibition | Stroke, myocardial infarction |

| Bacterial gyrase | ATPase domain interference | Gram-positive infections |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume